![molecular formula C15H14BrN3O2S B2577885 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923173-51-7](/img/structure/B2577885.png)
N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Synthesis Analysis
The synthesis of these compounds involves confirming their molecular structures through physicochemical and spectral characteristics . The specific synthesis process for “this compound” is not detailed in the available resources .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not detailed in the available resources .
Scientific Research Applications
Thiazole Derivatives and Their Applications
Thiazole derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their potential in various biological activities. These activities span from antimicrobial to anticancer properties. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, aiming for use as antimicrobial agents, highlighting the versatility of thiazole derivatives in drug discovery and development (Darwish et al., 2014).
Anticancer Research
The modification of thiazole compounds to enhance their anticancer activity has been a significant area of research. For example, Tiwari et al. (2017) conducted a study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, synthesized via microwave-assisted methods, and evaluated their anticancer activity. This research underscores the potential of thiazole derivatives in developing new anticancer agents (Tiwari et al., 2017).
Antimicrobial Properties
Thiazole derivatives have also been extensively studied for their antimicrobial properties. A study by Mohareb et al. (2012) on the synthesis of pyrazole derivatives with anti-tumor activities also indicated potential antimicrobial applications. This dual activity showcases the broad spectrum of biological activities that can be targeted with thiazole-based compounds (Mohareb et al., 2012).
Enzyme Inhibition
Compounds within the thiazole family have been investigated for their role in enzyme inhibition, which is crucial for the treatment of various diseases. The study on the synthesis and antimicrobial evaluation of some novel thiazole, pyridone, and other derivatives by Darwish et al. (2014) demonstrates the potential of these compounds to act as enzyme inhibitors, contributing to their antimicrobial efficacy (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide are bacterial and cancerous cells . The compound has been synthesized to combat the antimicrobial and anticancer drug resistance by these pathogens and cancerous cells .
Mode of Action
This compound: interacts with its targets by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have shown that the compound displays a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), indicating a strong interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by This compound involve the disruption of lipid biosynthesis in bacterial cells . This disruption leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of This compound The compound has shown promising adme (absorption, distribution, metabolism, and excretion) properties in molecular docking studies .
Result of Action
The result of the action of This compound is the inhibition of bacterial growth and proliferation . In addition, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative strains . It has also demonstrated significant antifungal activity .
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNODWEVTYSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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